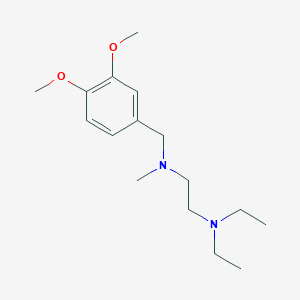![molecular formula C16H13F4NO3 B5758440 N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5758440.png)
N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide, also known as FTB or FTB-1, is a chemical compound that has been the focus of scientific research due to its potential as a therapeutic agent. FTB belongs to the class of phenylalkylamines and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide is not fully understood. However, it has been proposed that N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide inhibits the activity of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide has also been shown to modulate the activity of certain ion channels, such as TRPV1 and TRPA1, which are involved in pain perception.
Biochemical and Physiological Effects:
N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide has also been found to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide has several advantages for lab experiments. It is a highly pure compound that can be easily synthesized in large quantities. It has also been found to exhibit low toxicity and high selectivity for certain targets. However, N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide has some limitations, including its poor solubility in water and its instability under certain conditions.
Zukünftige Richtungen
There are several future directions for the research on N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide. One direction is to investigate the potential of N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide as a therapeutic agent for various inflammatory and pain-related conditions. Another direction is to explore the molecular targets and pathways involved in the anti-cancer effects of N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide. Additionally, the development of more stable and water-soluble analogs of N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide may enhance its therapeutic potential.
Synthesemethoden
The synthesis of N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide involves the reaction of 4-fluoro-3-(trifluoromethyl)aniline with 3,5-dimethoxybenzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide as a white solid with a high purity.
Wissenschaftliche Forschungsanwendungen
N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F4NO3/c1-23-11-5-9(6-12(8-11)24-2)15(22)21-10-3-4-14(17)13(7-10)16(18,19)20/h3-8H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBACWBFWCATJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-(2-chloro-4-nitrophenyl)-2-furoyl]-4-methylpiperidine](/img/structure/B5758367.png)
![N-{[(4-methoxybenzyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5758375.png)






![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)benzenecarboximidamide](/img/structure/B5758441.png)


![ethyl [2-(2-pyridinyl)-1H-benzimidazol-1-yl]acetate](/img/structure/B5758459.png)
![5-[(diethylamino)sulfonyl]-2-methyl-N-phenylbenzamide](/img/structure/B5758479.png)